molecular formula C17H9ClN2O3 B2924218 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione CAS No. 343375-21-3

3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione

Cat. No.: B2924218
CAS No.: 343375-21-3
M. Wt: 324.72
InChI Key: VDSPCUKLSSRFQJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is a complex organic compound characterized by its unique chromeno[2,3-d]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the chromeno[2,3-d]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in the design of drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Chromeno[2,3-d]pyrimidines: These compounds share a similar core structure but may differ in the substituents attached to the chromeno ring.

  • 4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group in different chemical environments.

Uniqueness: 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3/c18-10-5-7-11(8-6-10)20-9-13-15(21)12-3-1-2-4-14(12)23-16(13)19-17(20)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSPCUKLSSRFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CN(C(=O)N=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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